An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, a novel amine derivative with potential applications in medicinal chemistry. As a research chemical, a thorough characterization of its fundamental properties is the critical first step in elucidating its therapeutic potential.[1]
This document is structured to provide not only the available data for this specific molecule but also to serve as a practical guide for researchers on the robust experimental determination of these key parameters. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Molecular Profile
5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is a substituted aniline derivative incorporating a tetrahydrofuran moiety. The presence of a fluorine atom, an amine group, and an ether linkage suggests a complex interplay of electronic and steric factors that will influence its physicochemical behavior.
| Property | Value | Source |
| CAS Number | 869944-74-1 | [1] |
| Molecular Formula | C₁₁H₁₄FNO₂ | [1] |
| Molecular Weight | 211.24 g/mol | [1] |
| Canonical SMILES | C1CCOC1COC2=C(C=C(C=C2)F)N | |
| Physical Description | Predicted to be a solid or semi-solid at room temperature. |
Core Physicochemical Properties: Significance and Determination
The following sections delve into the critical physicochemical properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. For each property, its significance in the context of drug development is discussed, followed by a detailed, field-proven experimental protocol for its determination.
Melting Point
Significance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting point range is characteristic of a pure crystalline solid. In drug development, the melting point influences formulation strategies, particularly for solid dosage forms, and provides insights into the compound's crystal lattice energy.
Experimental Protocol: Capillary Melting Point Determination
This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube heated at a controlled rate.[2][3][4][5]
Methodology:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.
-
Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing.
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[3][4]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
For an unknown compound, a preliminary rapid heating (10-15 °C/minute) can be performed to determine an approximate melting range.
-
For a precise measurement, start heating at a rate of approximately 10 °C/minute until the temperature is about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.[2]
-
-
Data Interpretation:
-
A narrow melting point range (typically < 2 °C) is indicative of a high-purity compound.
-
A broad melting point range suggests the presence of impurities.
-
Aqueous Solubility
Significance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering the development of an effective oral therapeutic. The Henderson-Hasselbalch equation dictates that the solubility of an ionizable compound, such as an amine, will be pH-dependent.
Experimental Protocol: Thermodynamic Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound in an aqueous buffer at a constant temperature and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for this purpose.
-
Data Presentation:
| pH | Predicted Solubility (µg/mL) |
| 7.4 | 32.8 (for a trifluoromethyl analog)[7] |
Note: The provided solubility is for a structurally similar analog and should be experimentally verified for the title compound.
Ionization Constant (pKa)
Significance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] For an amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. The pKa influences a drug's solubility, lipophilicity, and its interaction with biological targets.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine in a suitable solvent, typically a co-solvent system (e.g., methanol/water) if the compound has low aqueous solubility.
-
Ensure the initial concentration is sufficient for accurate pH measurement (e.g., 1-10 mM).
-
-
Titration:
-
Calibrate a pH meter using standard buffers.
-
Immerse the pH electrode in the sample solution.
-
Since the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting sigmoidal titration curve. Mathematically, this corresponds to the pH at the half-equivalence point.[10]
-
Lipophilicity (LogP/LogD)
Significance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor in drug absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[12][13]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[12][13][14]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
-
Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Quantification:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
-
Calculation:
-
The LogD at pH 7.4 is calculated using the following equation: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])
-
Predicted Lipophilicity:
| Parameter | Predicted Value |
| XLogP3 | 2.5 (for a trifluoromethyl analog)[7] |
Note: The predicted XLogP3 is for a structurally similar analog. The experimental determination of LogD at physiological pH is crucial for a more accurate assessment of lipophilicity.
Chemical Stability
Significance: Chemical stability is a critical quality attribute of any drug substance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing under various stress conditions (e.g., acid, base, oxidation, light, heat) is essential to identify potential degradation pathways and to establish a suitable shelf-life.[15][16]
Experimental Protocol: HPLC-Based Stability-Indicating Method
A stability-indicating HPLC method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from all its degradation products.[16][17][18][19]
Methodology:
-
Forced Degradation Studies:
-
Prepare solutions of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine in various stress conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a solution to UV light.
-
-
Analyze samples at various time points.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from all degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with a pH modifier), the column chemistry (e.g., C18), and the detector wavelength.
-
-
Analysis and Data Interpretation:
-
Inject the stressed samples into the HPLC system.
-
Identify the peak corresponding to the parent compound and any new peaks that represent degradation products.
-
The method is considered stability-indicating if the parent peak is well-resolved from all degradation peaks.
-
The rate of degradation under each stress condition can be determined by monitoring the decrease in the parent peak area over time.
-
Visualizing Experimental Workflows
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
This technical guide has outlined the critical physicochemical properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine and provided detailed, robust protocols for their experimental determination. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies presented here provide a clear and scientifically sound pathway for its comprehensive characterization. For researchers and drug development professionals, the application of these principles is a foundational step in unlocking the potential of this and other novel chemical entities. The interplay of the fluorine substituent, the basic amine, and the tetrahydrofuran ether moiety makes this compound an interesting case study, and a thorough understanding of its solubility, pKa, lipophilicity, melting point, and stability will be instrumental in guiding its future development.
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